Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s molecular formula is C12H28O3Si2, and it has a monoisotopic mass of 276.157684 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate typically involves the reaction of hexanoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These groups can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. The compound’s large molecular volume also contributes to its effectiveness as a protecting group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 2-{[(trimethylsilyl)oxy]hexanoate}: Similar in structure but lacks the sulfonyl group.
Trimethylsilyl 2-{[(trimethylsilyl)oxy]acrylate}: Contains an acrylate group instead of a hexanoate group.
Uniqueness
Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate is unique due to the presence of both trimethylsilyl and sulfonyl groups, which confer distinct chemical properties. This combination allows for versatile applications in synthesis and analysis, setting it apart from other trimethylsilyl derivatives .
Eigenschaften
CAS-Nummer |
63697-82-5 |
---|---|
Molekularformel |
C12H28O5SSi2 |
Molekulargewicht |
340.59 g/mol |
IUPAC-Name |
trimethylsilyl 2-trimethylsilyloxysulfonylhexanoate |
InChI |
InChI=1S/C12H28O5SSi2/c1-8-9-10-11(12(13)16-19(2,3)4)18(14,15)17-20(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
ZMRYNCXKSBNOIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O[Si](C)(C)C)S(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.